2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide
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Overview
Description
AY 31906 is a high ceiling diuretic with a relative potassium-sparing effect. AY 31906 has been shown to produce significant increases in the fractional excretion of sodium and chloride in dogs at a dose that produces no statistically significant changes in the fractional excretion of potassium, glomerular filtration rate or renal plasma flow.
Scientific Research Applications
Novel Diuretic Actions
- AY-31,906, a compound closely related to the chemical , showed potent diuretic and natriuretic activity, suggesting potential applications in conditions requiring diuresis. It was found to be more potent than furosemide in rats and dogs, with a relative potassium-sparing effect. This could indicate its usefulness in managing fluid balance without severely affecting potassium levels (Ackerman et al., 1989).
Synthesis of Derivatives
- Research has been conducted on synthesizing derivatives of pyrimidine, like 2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide, for potential antifolate applications. These derivatives could be significant in developing new medications or research tools (Mohammed, Ahmed, & Abachi, 2016).
Stereocontrolled Syntheses
- The compound has been used in the stereocontrolled synthesis of kainoid amino acids, indicating its role in advanced synthetic chemistry for producing complex molecules. These syntheses are crucial in drug development and biological research (Hodgson, Hachisu, & Andrews, 2005).
Reactions with Bis-electrophiles
- 2-Amino-1,4-dihydropyrimidines, structurally related to the compound , have been reacted with bis-electrophiles to produce novel heterocycles. These reactions are vital in medicinal chemistry for creating new molecular structures with potential biological activities (Arnold, Laporte, Anderson, & Wipf, 2013).
Potential in Ocular Applications
- Some studies have synthesized derivatives of thiadiazolo[3,2-a]pyrimidinesulfonamides, which show promise as carbonic anhydrase inhibitors for ocular hypotensive agents. This could suggest applications in treating conditions like glaucoma (Katritzky, Caster, Maren, Conroy, & Bar-Ilan, 1987).
properties
CAS RN |
124788-46-1 |
---|---|
Product Name |
2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide |
Molecular Formula |
C15H24N6O3S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[2-amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C15H24N6O3S/c1-8(2)18-15(22)21-25(23,24)12-7-17-14(16)20-13(12)19-11-6-9-3-4-10(11)5-9/h7-11H,3-6H2,1-2H3,(H2,18,21,22)(H3,16,17,19,20) |
InChI Key |
ZJGXCMUCLPBLHI-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CN=C(N=C1NC2CC3CCC2C3)N |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CN=C(N=C1NC2CC3CCC2C3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide AY 31906 AY-31,906 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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